6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290133
InChI: InChI=1S/C18H13Cl2NO4/c1-2-24-13-5-3-12(4-6-13)21-17(22)14-8-10-7-11(19)9-15(20)16(10)25-18(14)23/h3-9H,2H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C18H13Cl2NO4
Molecular Weight: 378.2 g/mol

6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16290133

Molecular Formula: C18H13Cl2NO4

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C18H13Cl2NO4
Molecular Weight 378.2 g/mol
IUPAC Name 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H13Cl2NO4/c1-2-24-13-5-3-12(4-6-13)21-17(22)14-8-10-7-11(19)9-15(20)16(10)25-18(14)23/h3-9H,2H2,1H3,(H,21,22)
Standard InChI Key XHJIFQMYMVJGDU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Introduction

6,8-Dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. It features a chromene core substituted with two chlorine atoms at positions 6 and 8, an ethoxyphenyl group, and a carboxamide functional group. The molecular formula for this compound is not explicitly provided in the available literature, but it has a molecular weight of approximately 353.19 g/mol.

Synthesis and Chemical Reactions

The synthesis of 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, utilizing common reagents such as sodium methoxide for nucleophilic substitution, sodium borohydride for reduction reactions, and potassium permanganate for oxidation processes. The reaction conditions are generally mild, allowing for selective transformations without significant by-products.

ReagentReaction TypePurpose
Sodium MethoxideNucleophilic SubstitutionFacilitates the introduction of specific functional groups.
Sodium BorohydrideReductionReduces certain functional groups to achieve the desired structure.
Potassium PermanganateOxidationOxidizes specific parts of the molecule to form the chromene core.

Biological Activities and Potential Therapeutic Applications

Research indicates that 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may possess various biological activities, particularly in the fields of anticancer and antimicrobial properties. The positions of the chlorine atoms at the 6 and 8 positions are critical for its biological activity.

Biological ActivityPotential Application
Anticancer PropertiesPotential therapeutic agent against cancer.
Antimicrobial PropertiesPotential therapeutic agent against bacterial infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator